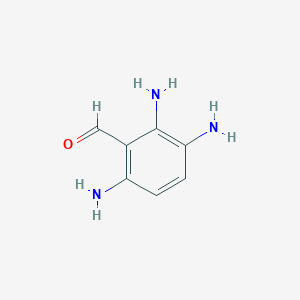

2,3,6-Triaminobenzaldehyde

Description

2,3,6-Triaminobenzaldehyde is a polyaminated aromatic aldehyde derivative characterized by three amino (-NH₂) groups and one aldehyde (-CHO) group attached to a benzene ring. Its reactivity stems from the electron-donating amino groups and the electrophilic aldehyde moiety, enabling diverse chemical transformations such as Schiff base formation or metal complexation.

Properties

CAS No. |

477535-30-1 |

|---|---|

Molecular Formula |

C7H9N3O |

Molecular Weight |

151.17 g/mol |

IUPAC Name |

2,3,6-triaminobenzaldehyde |

InChI |

InChI=1S/C7H9N3O/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H,8-10H2 |

InChI Key |

OACZFJPPMBABTC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1N)C=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Triaminobenzaldehyde can be achieved through several methods. One common approach involves the nitration of benzaldehyde followed by reduction. The nitration process introduces nitro groups at the desired positions, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Triaminobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: 2,3,6-Triaminobenzoic acid.

Reduction: 2,3,6-Triaminobenzyl alcohol.

Substitution: Various substituted amides or secondary amines depending on the reagents used.

Scientific Research Applications

2,3,6-Triaminobenzaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and nucleic acids.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,6-Triaminobenzaldehyde involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions. These interactions can disrupt cellular processes and lead to the compound’s biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, the following comparisons can be inferred from structurally related compounds in the provided sources:

Trihalogenated Benzene Derivatives

- 2,3,6-Trichlorobenzoic Acid (2,3,6-TBA): A herbicide with a trichlorinated benzene core and a carboxylic acid group. Unlike 2,3,6-triaminobenzaldehyde, 2,3,6-TBA lacks amino groups but shares halogen substituents, which enhance its lipophilicity and environmental persistence .

- Fenac (2,3,6-Trichlorophenylacetic Acid): Another herbicide structurally similar to 2,3,6-TBA but with an acetic acid side chain. Its mode of action involves disrupting plant auxin pathways, a mechanism unlikely in this compound due to the absence of chlorine substituents .

Aminobenzaldehyde Derivatives

- 5-Nitrovanillin: A nitro-substituted benzaldehyde derivative. While 5-nitrovanillin contains an aldehyde group like this compound, its nitro (-NO₂) group confers strong electron-withdrawing effects, contrasting with the electron-donating amino groups in the triamino analog. This difference significantly alters reactivity in nucleophilic addition or redox reactions .

- Benzaldehyde Hydrazone Derivatives: Compounds like benzaldehyde (2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)hydrazone (CAS 791789-14-5) highlight the versatility of benzaldehyde in forming Schiff bases. This compound could theoretically exhibit enhanced chelation capacity due to its three amino groups, enabling more stable metal complexes compared to mono- or di-substituted analogs .

Key Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Reactivity: Amino groups in this compound likely enhance its solubility in polar solvents compared to halogenated analogs, which are more lipophilic .

- Gaps in Evidence: No direct studies on this compound are cited in the provided sources. Comparisons rely on extrapolation from structurally related compounds, limiting authoritative conclusions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.